molecular formula C7H5BrINO B3121545 3-Bromo-5-iodobenzamide CAS No. 289039-19-6

3-Bromo-5-iodobenzamide

Cat. No.: B3121545
CAS No.: 289039-19-6
M. Wt: 325.93 g/mol
InChI Key: VJEUEDBMFCLOIE-UHFFFAOYSA-N
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Description

3-Bromo-5-iodobenzamide is a halogenated benzamide derivative with the molecular formula C7H5BrINO.

Safety and Hazards

3-Bromo-5-iodobenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodobenzamide typically involves the halogenation of benzamide derivatives. One common method involves the bromination and iodination of benzamide using reagents such as bromine and iodine in the presence of catalysts. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions may vary, but they often involve elevated temperatures and inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from these reactions include various substituted benzamides, indole derivatives, and other nitrogen-containing heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodobenzamide in biological systems involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-iodoacetophenone
  • 2-Amino-5-bromo-3-iodobenzamide

Uniqueness

3-Bromo-5-iodobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various synthetic and medicinal applications .

Properties

IUPAC Name

3-bromo-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEUEDBMFCLOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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